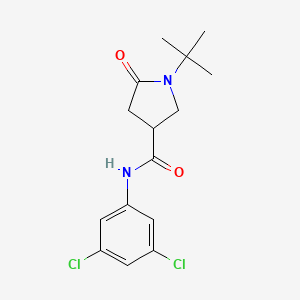![molecular formula C22H19N5O3S B11174430 N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B11174430.png)
N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, an oxazole ring, and a carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.
Formation of the Oxazole Ring: The oxazole ring is often prepared through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to a more saturated heterocycle.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated heterocycles.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential antimicrobial and anticancer properties. The presence of the thiadiazole and oxazole rings is known to enhance biological activity, making it a promising candidate for drug development .
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a potential lead compound for the development of new drugs .
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics .
Mecanismo De Acción
The mechanism of action of N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The oxazole ring can enhance the compound’s ability to cross cellular membranes, allowing it to reach intracellular targets. The carboxamide group can form hydrogen bonds with biological molecules, stabilizing the compound’s interaction with its targets .
Comparación Con Compuestos Similares
Similar Compounds
- N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
- N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid
- N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-5-methyl-3-phenyl-1,2-oxazole-4-carboxylate
Uniqueness
N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is unique due to the specific combination of functional groups it possesses. The presence of both thiadiazole and oxazole rings, along with the carboxamide group, provides a distinct set of chemical and biological properties that are not commonly found in other compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C22H19N5O3S |
|---|---|
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
N-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C22H19N5O3S/c1-3-17-25-26-22(31-17)24-20(28)15-11-7-8-12-16(15)23-21(29)18-13(2)30-27-19(18)14-9-5-4-6-10-14/h4-12H,3H2,1-2H3,(H,23,29)(H,24,26,28) |
Clave InChI |
WSDYYCHQWUBCLT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN=C(S1)NC(=O)C2=CC=CC=C2NC(=O)C3=C(ON=C3C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


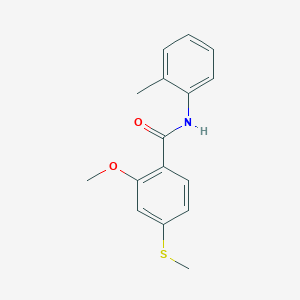
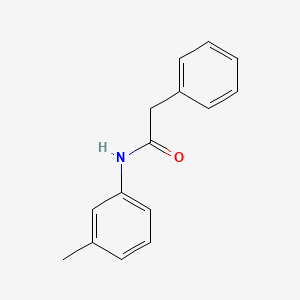


![N-[2-(tert-butylcarbamoyl)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11174369.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]methanesulfonamide](/img/structure/B11174380.png)
![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide](/img/structure/B11174387.png)
![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11174389.png)
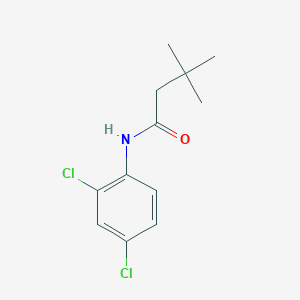
![1-[2-Methoxy-4-(methylsulfanyl)benzoyl]-4-methylpiperidine](/img/structure/B11174398.png)
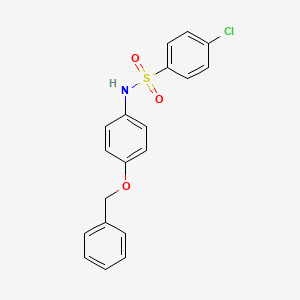
![N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B11174423.png)
